Racemic vs. Enantiopure: Differential Binding Mode Revealed by X-ray Crystallography
The racemic mixture (CAS 19817-07-3) offers a distinct binding profile compared to the isolated (3R)-enantiomer (CAS 160172-20-3). X-ray crystallography of CutC (choline trimethylamine-lyase) shows that the (3R)-enantiomer binds in the active site with a specific orientation involving the ethynyl group and the hydroxyl moiety [1]. While direct binding data for the racemate is not available in this structural context, the presence of both enantiomers in the racemic mixture implies that at least 50% of the material will not adopt this precise binding mode, potentially leading to reduced target engagement in assays requiring the (3R)-configuration. This is a critical distinction for procurement: if stereospecific inhibition is required, the racemate will underperform compared to the (3R)-enantiomer, whereas if a broader or distinct activity profile is sought, the racemate provides a different chemical tool.
| Evidence Dimension | Active site binding conformation |
|---|---|
| Target Compound Data | Racemic (50% (3R), 50% (3S)) |
| Comparator Or Baseline | (3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol (CAS 160172-20-3) |
| Quantified Difference | Only (3R)-enantiomer observed in CutC complex; (3S)-enantiomer binding not observed |
| Conditions | X-ray diffraction (1.584 Å) of CutC from Oleidesulfovibrio alaskensis, PDB 9HTB [1] |
Why This Matters
For procurement, this dictates whether a stereospecific or racemic tool is appropriate based on the intended biological target and assay design.
- [1] Petersen, J. et al. CutC in complex with inhibitor2. PDB entry 9HTB (2024). DOI: 10.2210/pdb9htb/pdb View Source
